2-Decanol 2-methanesulfonate chemical properties
2-Decanol 2-methanesulfonate chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Decan-2-yl Methanesulfonate
Executive Summary
Decan-2-yl methanesulfonate, also known as 2-decanol, 2-methanesulfonate, is a pivotal intermediate in advanced organic synthesis. Its primary function is to convert the chemically recalcitrant hydroxyl group of 2-decanol into a methanesulfonate (mesylate) ester. This transformation generates an excellent leaving group, unlocking a wide array of subsequent chemical reactions that are otherwise unachievable with the parent alcohol. For researchers in drug discovery and process development, understanding the synthesis, reactivity, and handling of this compound is essential for the stereocontrolled introduction of the decan-2-yl moiety into target molecules. This guide provides a comprehensive overview of its core chemical properties, a detailed protocol for its synthesis, an analysis of its reactivity, and critical safety considerations.
Compound Identification and Physicochemical Properties
The fundamental identity and physical characteristics of decan-2-yl methanesulfonate, along with its precursor alcohol, are summarized below. The conversion from a liquid alcohol to a solid mesylate is a common physical change observed in such transformations.
Table 1: Core Compound Identifiers
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | decan-2-yl methanesulfonate | [] |
| Synonyms | 2-Decanol Methanesulfonate | [][2] |
| CAS Number | 156575-41-6 | [][2] |
| Molecular Formula | C₁₁H₂₄O₃S | [][2] |
| Molecular Weight | 236.37 g/mol | [][2] |
| Appearance | White Solid | [] |
| SMILES | CCCCCCCCC(C)OS(=O)(=O)C | [] |
| InChI Key | HPSIUOJRGICRRA-UHFFFAOYSA-N |[][2] |
Table 2: Physicochemical Properties of Precursor and Product
| Property | 2-Decanol (Precursor) | decan-2-yl methanesulfonate (Product) |
|---|---|---|
| Appearance | Clear, colorless liquid | White Solid[] |
| Boiling Point | 211 °C | Data not available (likely decomposes) |
| Melting Point | -6 to -4 °C[3][4] | Data not available |
| Density | 0.827 g/mL at 25 °C[3][4] | Data not available |
| Solubility | Not miscible in water[3] | Typically soluble in organic solvents (DCM, THF, etc.) |
The Core Principle: Activating a Secondary Alcohol
In organic synthesis, the hydroxyl (-OH) group is a notoriously poor leaving group because its departure would form the hydroxide ion (HO⁻), a strong base.[5][6] To facilitate nucleophilic substitution or elimination reactions, this group must first be converted into a better leaving group. Mesylation is a superior method for this activation.
The reaction with methanesulfonyl chloride (MsCl) transforms the alcohol into a methanesulfonate ester. The resulting mesylate anion (-OMs) is an excellent leaving group because its negative charge is delocalized through resonance across the two sulfonyl oxygens, making it a very weak base. This high degree of stabilization is the fundamental reason for the enhanced reactivity of the mesylate compared to the alcohol.
Caption: Conversion of a poor leaving group (-OH) to a resonance-stabilized, excellent leaving group (-OMs).
Synthesis and Purification
The synthesis of decan-2-yl methanesulfonate is a standard procedure that involves the reaction of 2-decanol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine. A critical advantage of this method is that it proceeds with retention of configuration at the chiral center of the alcohol, as the C-O bond is not broken during the reaction.[5][6]
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of an alkyl mesylate.
-
Preparation: To an oven-dried, round-bottomed flask under a nitrogen atmosphere, add 2-decanol (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.2 M).
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Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2–1.5 eq.) dropwise while stirring.
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Causality: Triethylamine acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Its use prevents the reaction medium from becoming acidic, which could lead to side reactions. It is non-nucleophilic and will not compete with the alcohol in reacting with the MsCl.
-
-
Mesylation: Add methanesulfonyl chloride (MsCl, 1.1–1.2 eq.) dropwise to the cold solution. A white precipitate of triethylammonium chloride will form.
-
Causality: The reaction is exothermic and keeping it at 0 °C minimizes potential side reactions and ensures controlled formation of the mesylate.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours or until completion is confirmed by Thin Layer Chromatography (TLC).
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Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.
-
Causality: The HCl wash removes excess triethylamine. The NaHCO₃ wash removes any residual HCl. The brine wash removes bulk water from the organic layer.
-
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate) to yield the pure white solid.
Caption: Experimental workflow for the synthesis and purification of decan-2-yl methanesulfonate.
Reactivity and Synthetic Applications
The primary utility of decan-2-yl methanesulfonate lies in its role as an electrophile in nucleophilic substitution reactions. The secondary carbon bearing the mesylate group is susceptible to attack by a wide range of nucleophiles.
The Sₙ2 Reaction Manifold
For a secondary substrate like decan-2-yl methanesulfonate, the bimolecular nucleophilic substitution (Sₙ2) mechanism is dominant, especially with strong, unhindered nucleophiles.[6] This reaction is of paramount importance in stereoselective synthesis.
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Key Feature: Inversion of Stereochemistry: The Sₙ2 reaction proceeds via a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group.[7] This forces an inversion of the stereochemical configuration at that carbon center. If one starts with (R)-2-decanol, the resulting mesylate will be (R)-decan-2-yl methanesulfonate, and a subsequent Sₙ2 reaction will yield a product with the (S) configuration. This predictable stereochemical outcome is a cornerstone of modern asymmetric synthesis.
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Versatility: A wide variety of nucleophiles can be used to displace the mesylate group, allowing for the formation of numerous compound classes. Examples include:
-
Halides: Reaction with sodium iodide (NaI) or a Grignard reagent like methylmagnesium iodide can produce 2-iododecane.[7]
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Cyanides: Reaction with sodium cyanide (NaCN) introduces a nitrile group, which is a versatile precursor for amines, carboxylic acids, and amides.[8]
-
Azides: Sodium azide (NaN₃) yields an alkyl azide, which can be readily reduced to a primary amine.
-
Thiols/Thiolates: Reaction with thiols or their conjugate bases introduces a sulfide linkage.
-
Caption: The Sₙ2 mechanism showing backside attack by a nucleophile (Nu⁻) and inversion of stereochemistry.
Spectroscopic Characterization (Expected)
Table 3: Expected Spectroscopic Data for Structure Verification
| Method | Expected Characteristic Signals | Rationale |
|---|---|---|
| ¹H NMR | ~3.0 ppm (singlet, 3H) ~4.8 ppm (multiplet, 1H) | The three protons of the methyl group on the sulfur (CH₃-S) are magnetically equivalent and appear as a sharp singlet. The proton on the carbon bearing the mesylate group (CH-OMs) is shifted significantly downfield compared to the alcohol precursor (~3.8 ppm) due to the strong electron-withdrawing effect of the sulfonate ester. |
| ¹³C NMR | ~38 ppm (quartet) ~80-85 ppm (doublet) | The methyl carbon of the mesyl group appears in a characteristic region. The carbon attached to the oxygen (C-OMs) is also shifted downfield from its position in the parent alcohol. |
| IR Spec. | ~1350 cm⁻¹ (strong, sharp) ~1175 cm⁻¹ (strong, sharp) | These two intense absorption bands correspond to the asymmetric and symmetric stretching vibrations of the S=O bonds, respectively. They are the most definitive signals for a mesylate and replace the broad O-H stretch (~3300 cm⁻¹) of the alcohol. |
| Mass Spec. | M+ peak at m/z = 236.37Key fragment at m/z = 157 ([M-SO₂CH₃]⁺) | The molecular ion peak confirms the molecular weight. A common fragmentation pathway is the loss of the mesyl radical. |
Safety and Handling
Alkyl methanesulfonates, including decan-2-yl methanesulfonate, demand careful handling due to their chemical reactivity.
-
Core Hazard: Alkyl sulfonates are potent alkylating agents.[5] This means they can react with nucleophilic sites in biological molecules, including DNA. As a class, they should be treated as potentially carcinogenic and mutagenic.
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use tools (spatulas) for transfer to avoid contamination.
-
Disposal: Unused material or reaction residues should be quenched by reacting with a nucleophilic solution (e.g., sodium hydroxide or sodium thiosulfate solution) before being disposed of according to institutional and local environmental regulations.
Conclusion: Role in Drug Discovery and Development
Decan-2-yl methanesulfonate is more than a simple chemical; it is an enabling tool for molecular construction. Its value to researchers and drug development professionals lies in its ability to provide a reliable and stereocontrolled pathway for introducing a lipophilic 10-carbon fragment into a lead compound or synthetic target. By transforming a chemically inert alcohol into a highly reactive electrophile, it opens the door to a vast array of synthetic possibilities, facilitating the efficient and predictable synthesis of complex molecules with precise three-dimensional structures. Proper understanding of its synthesis, reactivity, and safe handling is crucial for leveraging its full potential in the laboratory and beyond.
References
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